molecular formula C20H16O8 B14312250 Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- CAS No. 113794-77-7

Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)-

Cat. No.: B14312250
CAS No.: 113794-77-7
M. Wt: 384.3 g/mol
InChI Key: CQHLQVWKORQOPA-LXGOIASLSA-N
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Description

Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- is a complex organic compound with a unique structure that combines elements of anthraquinone and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the furan ring and subsequent functionalization to achieve the desired hydroxyl and oxobutyl groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can be further utilized in different applications.

Scientific Research Applications

Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone derivatives: Compounds with similar anthraquinone cores but different functional groups.

    Furan derivatives: Compounds with furan rings and varying substituents.

Uniqueness

What sets Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- apart is its unique combination of anthraquinone and furan structures, along with its specific hydroxyl and oxobutyl functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113794-77-7

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

(2S,3S)-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[3,2-g][1]benzofuran-6,11-dione

InChI

InChI=1S/C20H16O8/c1-7(21)2-3-9-15-13(24)6-11-16(19(15)28-20(9)27)18(26)14-10(17(11)25)4-8(22)5-12(14)23/h4-6,9,20,22-24,27H,2-3H2,1H3/t9-,20-/m0/s1

InChI Key

CQHLQVWKORQOPA-LXGOIASLSA-N

Isomeric SMILES

CC(=O)CC[C@@H]1[C@H](OC2=C3C(=CC(=C12)O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O

Canonical SMILES

CC(=O)CCC1C(OC2=C3C(=CC(=C12)O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O

Origin of Product

United States

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